molecular formula C13H8F2N4O B10960533 N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10960533
M. Wt: 274.23 g/mol
InChI Key: ROKDNLZSTMARGX-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a promising candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 3,4-difluoroaniline with pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity. This makes it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C13H8F2N4O

Molecular Weight

274.23 g/mol

IUPAC Name

N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H8F2N4O/c14-9-3-2-8(6-10(9)15)17-13(20)11-7-12-16-4-1-5-19(12)18-11/h1-7H,(H,17,20)

InChI Key

ROKDNLZSTMARGX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)N=C1

Origin of Product

United States

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